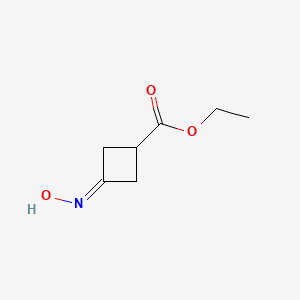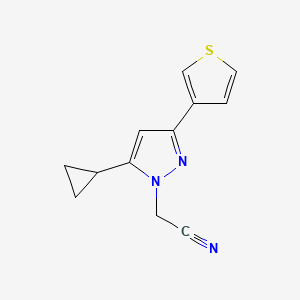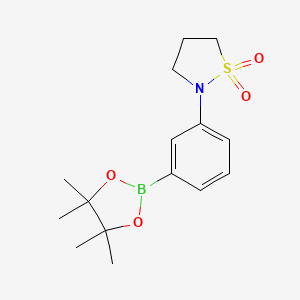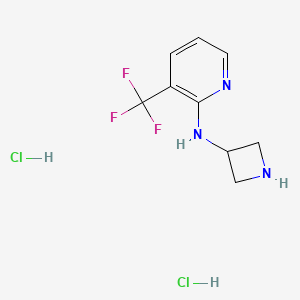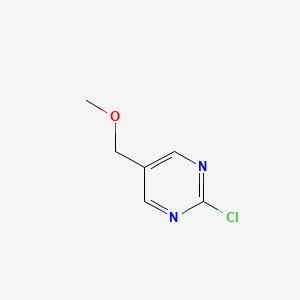
4-(1-ethyl-1H-1,2,3-triazol-4-yl)phenol hydrobromide
Overview
Description
4-(1-ethyl-1H-1,2,3-triazol-4-yl)phenol hydrobromide is a chemical compound belonging to the class of triazoles, which are heterocyclic aromatic organic compounds containing three nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1-ethyl-1H-1,2,3-triazol-4-yl)phenol hydrobromide typically involves the following steps:
Formation of 1,2,3-triazole Core:
Ethylation: The triazole core is then ethylated using ethyl iodide or ethyl bromide to introduce the ethyl group at the 1-position.
Phenol Introduction: The phenol group is introduced by reacting the ethylated triazole with phenol under suitable conditions.
Hydrobromide Formation: Finally, the hydrobromide salt is formed by treating the phenol derivative with hydrobromic acid.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can also be employed to enhance the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-(1-ethyl-1H-1,2,3-triazol-4-yl)phenol hydrobromide can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The triazole ring can be reduced to form aminotriazoles.
Substitution: The ethyl group or phenol group can undergo substitution reactions with different nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromic acid, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like sodium hydroxide, ammonia, and halides can be employed for substitution reactions.
Major Products Formed:
Oxidation: Quinones, hydroquinones, and other oxidized phenols.
Reduction: Aminotriazoles and other reduced derivatives.
Substitution: Substituted triazoles and phenols.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the construction of more complex molecules. Its triazole core makes it a versatile intermediate for various chemical transformations.
Biology: Triazoles are known for their antimicrobial properties, and 4-(1-ethyl-1H-1,2,3-triazol-4-yl)phenol hydrobromide has been studied for its potential use as an antimicrobial agent. It can inhibit the growth of bacteria, fungi, and other microorganisms.
Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of new drugs. Its ability to interact with biological targets makes it a candidate for drug design and development.
Industry: In the industrial sector, this compound can be used as a corrosion inhibitor, a UV stabilizer, and in the production of dyes and pigments.
Mechanism of Action
The mechanism by which 4-(1-ethyl-1H-1,2,3-triazol-4-yl)phenol hydrobromide exerts its effects depends on its specific application. For example, in antimicrobial applications, it may inhibit microbial growth by interfering with cell wall synthesis or protein function. The molecular targets and pathways involved can vary, but often include enzymes or receptors critical to the survival of the microorganism.
Comparison with Similar Compounds
4-(1H-1,2,3-triazol-1-yl)phenol: Similar structure but lacks the ethyl group.
4-(1-ethyl-1H-1,2,4-triazol-1-yl)phenol: Similar triazole ring but different position of the nitrogen atoms.
4-(1-ethyl-1H-1,2,3-triazol-4-yl)benzene: Similar core structure but different functional group.
Uniqueness: 4-(1-ethyl-1H-1,2,3-triazol-4-yl)phenol hydrobromide is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the ethyl group and the hydrobromide salt form can enhance its solubility and stability, making it more suitable for certain applications compared to its analogs.
Properties
IUPAC Name |
4-(1-ethyltriazol-4-yl)phenol;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O.BrH/c1-2-13-7-10(11-12-13)8-3-5-9(14)6-4-8;/h3-7,14H,2H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBVJUVSYKRLHIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(N=N1)C2=CC=C(C=C2)O.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]propanoic acid](/img/structure/B1488046.png)

![4-[2-(3,5-Difluorophenyl)ethyl]piperidine hydrochloride](/img/structure/B1488051.png)

